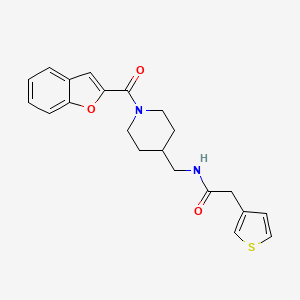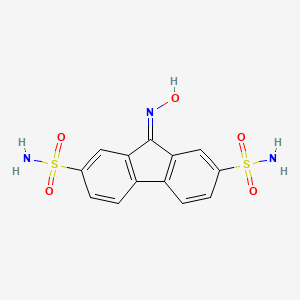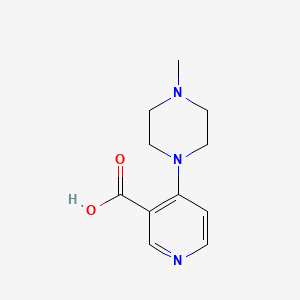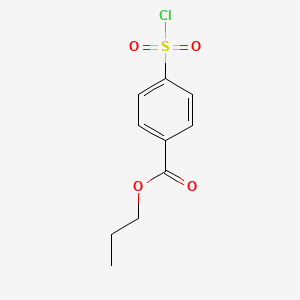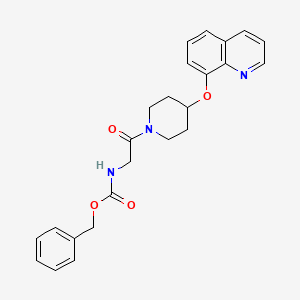
Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate” is a chemical compound with the molecular formula C24H25N3O4 . It is related to piperidones, which are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2-(quinoline-8-yl) 3-methylbenzaldehydes and 1-naphthaldehydes is described. The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs), generally reaching high conversions and excellent enantiomeric excesses .Molecular Structure Analysis
The molecular structure of this compound involves a benzyl group attached to a carbamate group, which is in turn attached to a piperidine ring. The piperidine ring is substituted with a quinoline group via an ether linkage .科学的研究の応用
Gold(I)-Catalyzed Intramolecular Hydrofunctionalization
The gold(I)-catalyzed intramolecular hydrofunctionalization of N-allenyl carbamates, including compounds structurally related to "Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate," demonstrates significant versatility. This process effectively forms piperidine derivatives through the hydroamination of N-allenyl carbamates. Additionally, hydroalkoxylation and hydroarylation processes form oxygen heterocycles and vinyl tetrahydrocarbazoles, respectively, showcasing the compound's potential in synthesizing complex heterocyclic structures with high exo-selectivity (Zhang et al., 2006).
Catalyst-Free Synthesis of Substituted Carbamates
A catalyst-free approach for synthesizing N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from corresponding N-hetaryl ureas and alcohols highlights an environmentally friendly method relevant to compounds similar to "this compound." This technique yields a wide array of substituted carbamates featuring various functional groups, proving its utility in preparing complex organic molecules (Kasatkina et al., 2021).
Synthesis and Antimicrobial Evaluation of Fluoroquinolone Derivatives
The synthesis and evaluation of fluoroquinolone derivatives, structurally akin to "this compound," for antimicrobial activities provide insights into the compound's potential application in developing new antibacterial and antifungal agents. These derivatives exhibit promising in vitro antimicrobial activities, underlining the broader implications of related compounds in medicinal chemistry (Srinivasan et al., 2010).
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist
The development of THRX-198321, which combines a muscarinic acetylcholine receptor antagonist and a β2-adrenoceptor agonist within a single molecule, showcases the intricate molecular design possible with compounds related to "this compound." This dual-action molecule exhibits high affinity and potent activity at both receptors, demonstrating the potential for complex therapeutic agents (Steinfeld et al., 2011).
将来の方向性
特性
IUPAC Name |
benzyl N-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-22(16-26-24(29)30-17-18-6-2-1-3-7-18)27-14-11-20(12-15-27)31-21-10-4-8-19-9-5-13-25-23(19)21/h1-10,13,20H,11-12,14-17H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKGQRNFDDBBKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)

![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)

![3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride](/img/structure/B2366061.png)
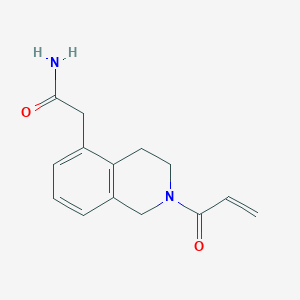
![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)
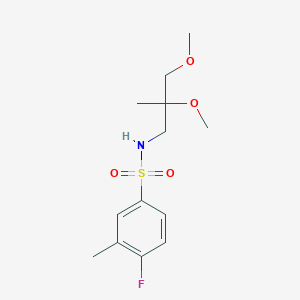
![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2366069.png)
